3-Fluoro-2-nitrobenzaldehyde
Overview
Description
3-Fluoro-2-nitrobenzaldehyde is a useful research compound. Its molecular formula is C7H4FNO3 and its molecular weight is 169.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Radiopharmaceutical Synthesis
3-Fluoro-2-nitrobenzaldehyde is integral in the preparation of radiopharmaceuticals. One application involves its use in the synthesis of 6-[18F]fluoro-L-dopa, a critical compound in positron emission tomography (PET). This process leverages the nucleophilic displacement of nitro groups, followed by several steps, including condensation and hydrolysis, resulting in the highly pure 6-[18F]fluoro-L-dopa with significant specificity and radiochemical yield. This compound is pivotal for diagnostic imaging, especially in detecting and monitoring neurological disorders like Parkinson's disease (Lemaire et al., 1990).
Synthesis of Aromatic Compounds
This compound is a precursor in the synthesis of a range of aromatic compounds. Notably, it's utilized in synthesizing fluorine-18 labeled benzaldehydes, which are crucial in creating radiopharmaceuticals for PET. These benzaldehydes, with labile protective groups, can be processed without harsh chemicals, making them ideal for automated synthesis in modern apparatus. The stability and high yield of these compounds under optimal conditions underscore their significance in the medical imaging field (Orlovskaja et al., 2016).
Chemical Actinometry
In the realm of photochemistry, this compound serves as a chemical actinometer. Its properties, including photochemical sensitivity and thermal robustness, make it a reliable substance for measuring the intensity of ultraviolet light in various media, such as solutions and ice. Its quantum efficiencies and molar absorptivities have been meticulously studied, confirming its reliability and consistency across different temperatures and wavelengths. This makes it an invaluable tool for researchers studying photolytic processes and the behavior of chemical substances under ultraviolet radiation (Galbavy et al., 2010).
Safety and Hazards
3-Fluoro-2-nitrobenzaldehyde is labeled with the GHS07 pictogram and has the signal word "Warning" . It has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for 3-Fluoro-2-nitrobenzaldehyde are not mentioned in the search results, it is noted that derivatives of benzaldehyde are active in the production of bioactive agents, which have extensive usage in pharmaceuticals, cosmetics, and textiles . This suggests potential future research and industrial applications for this compound.
Mechanism of Action
Target of Action
It’s worth noting that nitrophenyl-porphyrins, which are structurally similar to 3-fluoro-2-nitrobenzaldehyde, have been reported to exhibit anti-inflammatory and antinociceptive effects .
Mode of Action
It’s known that benzylic halides, which are structurally related to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
The reductive transformations of organic nitro compounds are of great importance for the chemical industry . The products of these reactions, such as amines, are among the most important compounds used in the preparation of nitrogen-containing monomers and polymers, resins, dyes, pharmaceuticals, agrochemicals, and superficially active surfactants .
Pharmacokinetics
The compound’s molecular weight (16911 g/mol) and predicted boiling point (2970±250 °C) and density (1443±006 g/cm3) have been reported .
Result of Action
Nitrophenyl-porphyrins, which are structurally similar to this compound, have been reported to decrease inflammation significantly in an acute model .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .
Biochemical Analysis
Biochemical Properties
3-Fluoro-2-nitrobenzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can lead to the modulation of enzyme activity, affecting the overall cellular redox state. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to potential changes in protein structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. For example, this compound can activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to the upregulation of pro-inflammatory cytokines. Furthermore, this compound can affect gene expression by modulating transcription factors and epigenetic markers. In terms of cellular metabolism, this compound can alter the activity of key metabolic enzymes, impacting processes such as glycolysis and the tricarboxylic acid cycle .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent adducts with nucleophilic biomolecules, such as proteins and nucleic acids. This can lead to enzyme inhibition or activation, depending on the specific target. For instance, this compound can inhibit the activity of certain dehydrogenases by forming covalent bonds with their active sites. Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), which can further modulate cellular signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under inert conditions but can degrade when exposed to light or air. Over time, the degradation products can influence cellular function, potentially leading to long-term effects. In vitro studies have shown that prolonged exposure to this compound can result in sustained oxidative stress and inflammation, which may affect cell viability and function. In vivo studies have also indicated that the compound’s effects can vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects. At higher doses, this compound can induce significant toxic effects, including oxidative damage, inflammation, and cell death. Threshold effects have been observed, where a certain dose level leads to a marked increase in adverse effects. These findings highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further interact with cellular biomolecules, influencing metabolic flux and metabolite levels. For example, the compound can affect the pentose phosphate pathway by modulating the activity of glucose-6-phosphate dehydrogenase, leading to changes in the production of NADPH and ribose-5-phosphate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich regions, such as cell membranes and organelles. This distribution pattern can influence its localization and accumulation within specific cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and induce oxidative stress. Additionally, this compound can be found in the nucleus, where it can interact with DNA and nuclear proteins, affecting gene expression and chromatin structure .
Properties
IUPAC Name |
3-fluoro-2-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXDOIOYJGQGQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625819 | |
Record name | 3-Fluoro-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872366-63-7 | |
Record name | 3-Fluoro-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.